Product packaging for Aldicarb-oxime(Cat. No.:)

Aldicarb-oxime

Cat. No.: B8536323
M. Wt: 133.21 g/mol
InChI Key: ZFGMCJAXIZTVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldicarb-oxime (CAS 1646-75-9) is a specialized chemical of significant interest in agricultural and analytical research. Its primary application is as a key synthetic precursor in the production of the carbamate insecticide aldicarb . Researchers studying the environmental fate and metabolism of pesticides value this compound, as it is also a defined metabolite of aldicarb, leading to its relevance in environmental monitoring and residue analysis studies . In analytical chemistry, this compound serves as a critical hapten for the development of antibodies used in highly sensitive immunoassays, enabling the rapid detection and quantification of aldicarb residues in various samples . This compound is a clear, colorless viscous liquid with an unpleasant sulfurous or musty odor . It is sensitive to heat and moisture and may decompose upon prolonged exposure, requiring storage under refrigerated conditions and, if possible, an inert atmosphere . As a research chemical, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NOS B8536323 Aldicarb-oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine

InChI

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3

InChI Key

ZFGMCJAXIZTVJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NO)SC

Origin of Product

United States

Chemical Synthesis and Precursor Studies of Aldicarb Oxime

Synthetic Pathways to Aldicarb-Oxime

The industrial synthesis of this compound can be achieved through several distinct pathways, often starting from readily available aldehyde precursors or through the use of chloro-oxime intermediates.

The formation of oximes from aldehydes is a fundamental reaction in organic chemistry, typically involving the condensation of an aldehyde with hydroxylamine (B1172632) in a weakly acidic medium. byjus.comyoutube.com In a specific pathway for this compound, the starting material is isobutyraldehyde. google.com

The process involves several steps:

Chlorination: Isobutyraldehyde is first chlorinated by passing chlorine gas through its solution in an organic solvent, such as N,N-dimethylformamide, at a controlled temperature (e.g., 20–40 °C) to produce 2-chloro-2-methyl propanal. google.com This step has been shown to achieve high yields, around 86%. google.com

Methylthiolation: The resulting 2-chloro-2-methyl propanal reacts with an aqueous solution of sodium methyl mercaptide. This nucleophilic substitution reaction replaces the chlorine atom with a methylthio (-SCH₃) group, forming 2-methyl-2-(methylthio)propionaldehyde. google.com

Oximation: The final step is the reaction of 2-methyl-2-(methylthio)propionaldehyde with aqueous hydroxylamine. The reaction is maintained at a temperature between 50-100 °C and a pH of 4-10, yielding the final product, 2-methyl-2-(methylthio)propionaldoxime (this compound). google.com

Synthesis of 2-chloro-2-methyl propanal google.com
Reactant 1Reactant 2SolventTemperatureProductYield
Isobutyraldehyde (72.7g)Chlorine (71.0g)N,N-dimethylformamide (112g)20-40 °C2-chloro-2-methyl propanal (92.0g)86.38%

2-Methyl-2-(methylthio)propionaldoxime is the universally recognized central intermediate in the synthesis of Aldicarb (B1662136). nih.govacs.orgprepchem.com Its chemical structure contains the necessary oxime functional group (-C=NOH) that serves as the reaction site for the final step in Aldicarb production. nih.govnih.gov The synthesis of this intermediate is a critical control point in the manufacturing process, as its purity and yield directly impact the efficiency of the subsequent reaction to form the final pesticide product. nih.govprepchem.com It is the immediate precursor that is carbamoylated to produce Aldicarb. nih.govnih.gov

The final step in the synthesis of Aldicarb is the reaction of this compound with methyl isocyanate (MIC). nih.govwho.int This reaction is an addition of the oxime's hydroxyl group to the highly electrophilic carbon of the isocyanate group, forming a carbamate (B1207046) ester linkage. nih.govnih.gov

The process is typically carried out in an aqueous medium with vigorous stirring. prepchem.com A catalyst, such as triethylamine, is added under a nitrogen atmosphere at a cooled temperature (e.g., 5-12 °C). prepchem.com A stoichiometric amount of methyl isocyanate is then added slowly to control the exothermic reaction. prepchem.com The reaction results in the formation of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, the chemical name for Aldicarb. prepchem.comnih.gov High yields, approaching 88%, have been reported for this conversion. prepchem.com

Synthesis of Aldicarb from this compound prepchem.com
Reactant 1Reactant 2CatalystSolventTemperatureYield
This compound (0.50 mole)Methyl Isocyanate (0.50 mole)Triethylamine (0.005 mole)Water (266 mL)5-12 °C87.9%

An alternative and widely cited synthetic route to this compound involves a chloro-nitroso intermediate rather than a chloro-aldehyde. nih.govwho.int This pathway begins with isobutylene, which is reacted with nitrosyl chloride to form a 2-chloro-2-methyl-1-nitrosopropane dimer. nih.govwho.int This dimer is then reacted with methyl mercaptan in the presence of sodium hydroxide (B78521) to directly yield 2-methyl-2-(methylthio)propionaldoxime (this compound). nih.govwho.int

More broadly in synthetic chemistry, chloroximes (compounds with the structure R'C(Cl)=NOH) are valuable starting materials for the C-functionalization of the oxime moiety, highlighting the synthetic utility of such chlorinated intermediates. mdpi.com

Investigation of Reaction Mechanisms and Kinetics

The mechanisms for the key synthetic steps are based on well-established principles of organic chemistry.

Oxime Formation: The reaction of an aldehyde with hydroxylamine to form an oxime proceeds via a nucleophilic addition mechanism. youtube.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a proton transfer and then dehydration (elimination of a water molecule) to form the C=N double bond of the oxime. byjus.comyoutube.com The reaction is typically catalyzed by a weak acid. byjus.com

Carbamate Formation: The reaction of this compound with methyl isocyanate is a nucleophilic addition to the cumulene system of the isocyanate. The oxygen of the oxime's hydroxyl group attacks the central carbon of the -N=C=O group, leading to the formation of the carbamate product. nih.gov

Hydrolysis Kinetics: Studies on the hydrolysis of Aldicarb, the reverse reaction, provide insight into the stability of the carbamate bond. At pH values above 7.0, a base-catalyzed decomposition occurs, yielding the oxime and methyl isocyanate as the principal products. researchgate.net This indicates that the formation of Aldicarb is favorable in non-alkaline conditions.

Derivatization and Analogues of this compound in Synthetic Chemistry

This compound itself is primarily dedicated to the synthesis of Aldicarb. However, the chemistry of oximes in general allows for a wide range of transformations, making them versatile intermediates. nih.gov General derivatizations applicable to oximes include:

Reduction: The oxime group can be reduced to a primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com

Oxidation: Oxidation of oximes can lead to the corresponding nitro compounds. nih.govmdpi.com

Rearrangement: The Beckmann rearrangement converts oximes into amides, a reaction of significant synthetic importance. nih.gov

Acylation: The hydroxyl group of the oxime can be acylated to form oxime esters. mdpi.com

In the context of Aldicarb chemistry, the most significant analogues are its oxidative metabolites, Aldicarb sulfoxide (B87167) and Aldicarb sulfone, which are formed by the oxidation of the sulfur atom. chemicalbook.comprepchem.com These derivatives are structurally analogous to this compound and are important for understanding the environmental fate and biological activity of Aldicarb. Furthermore, the core structure of this compound is a template for creating other biologically active oxime carbamate derivatives by reacting the oxime with different isocyanates or by modifying the alkylthio backbone. researchgate.net

Metabolic Transformations and Degradation Pathways Involving Aldicarb Oxime

Aldicarb-Oxime as a Key Metabolite in Biological Systems

Aldicarb (B1662136) is metabolized through two primary routes: oxidation and hydrolysis. The oxidative pathway leads to the formation of aldicarb sulfoxide (B87167) and aldicarb sulfone, which are also potent cholinesterase inhibitors. Hydrolysis, on the other hand, is a detoxification process that cleaves the carbamate (B1207046) ester linkage, resulting in the formation of this compound and other compounds with significantly lower toxicity. nih.govnih.gov this compound is a central metabolite that can be formed through the hydrolysis of aldicarb, aldicarb sulfoxide, or aldicarb sulfone.

The hydrolysis of the carbamate linkage is a critical step in the detoxification of aldicarb and its toxic metabolites. nih.govwikipedia.org This reaction is catalyzed by enzymes such as carboxylesterases and results in the formation of this compound. researchgate.net The breaking of the ester bond removes the carbamoyl group, which is responsible for the anticholinesterase activity of the parent compound and its oxidative metabolites. nih.govuky.edu This detoxification pathway produces compounds with little to no insecticidal activity. nih.gov In rats, oral administration of aldicarb leads to the rapid elimination of metabolites in the urine, with this compound being one of the identified products. nih.gov The rate of hydrolysis is influenced by pH, with the reaction proceeding more rapidly in alkaline conditions. who.int

Table 1: Key Hydrolytic Metabolites of Aldicarb

Metabolite Description
This compound Formed by hydrolysis of the carbamate linkage of aldicarb. wikipedia.orgnih.gov
Oxime Sulfoxide Formed by hydrolysis of the carbamate linkage of aldicarb sulfoxide. nih.govinchem.org

Oxidation of the sulfur atom in the this compound molecule is another significant metabolic transformation. This process leads to the formation of more polar and water-soluble derivatives, facilitating their excretion.

This compound can be oxidized to form oxime sulfoxide. nih.govepa.gov This reaction is analogous to the oxidation of aldicarb to aldicarb sulfoxide. researchgate.net In rats, oxime sulfoxide is a major urinary metabolite following aldicarb exposure. nih.gov The formation of oxime sulfoxide has also been observed in soil microorganisms, indicating that this is a common metabolic pathway across different biological systems. who.int

Further oxidation of the oxime sulfoxide leads to the formation of oxime sulfone. epa.govcomsol.com This metabolite is also found in the urine of rats treated with aldicarb. fao.org The conversion of the sulfoxide to the sulfone represents a further step in the oxidative degradation of this compound. comsol.com

Table 2: Oxidative Metabolites of this compound

Metabolite Precursor
Oxime Sulfoxide This compound

A key transformation pathway for this compound and its oxidized derivatives is dehydration, which leads to the formation of nitrile compounds. wikipedia.orgwho.int This process involves the removal of a water molecule from the oxime functional group. nih.govorganic-chemistry.org The dehydration of aldoximes to nitriles is a recognized chemical transformation that can also occur enzymatically. nih.govresearchgate.net In the context of aldicarb metabolism, this results in the formation of aldicarb nitrile, sulfoxide nitrile, and sulfone nitrile from their respective oxime precursors. epa.gov In anaerobic groundwater with a high concentration of microorganisms, aldicarb has been shown to degrade rapidly to aldicarb nitrile. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Aldicarb
This compound
Aldicarb sulfoxide
Aldicarb sulfone
Oxime sulfoxide
Oxime sulfone
Aldicarb nitrile
Sulfoxide nitrile
Sulfone nitrile

Conjugation Reactions of Oxime Metabolites

Following the primary metabolic transformations of aldicarb, which include oxidation and hydrolysis to form aldicarb sulfoxide oxime and aldicarb sulfone oxime, these oxime metabolites can undergo further biotransformation through conjugation reactions. While specific studies detailing the conjugation of this compound itself are limited, the metabolic pathways of carbamates often involve the coupling of metabolites with endogenous molecules to increase water solubility and facilitate excretion. In rats, the excretion pattern of aldicarb metabolites suggests enterohepatic cycling of glucuronides, indicating that conjugation is a relevant pathway nih.gov. This process, typically occurring in the liver, involves the attachment of glucuronic acid to the metabolite, a common detoxification mechanism for xenobiotics.

The intermediate products of carbamate degradation can be conjugated with sugars and amino acid molecules, which are then transformed into carbon dioxide and water in later stages of cellular respiration honeywell-pmt.com. Although direct evidence for this compound is not extensively detailed, it is plausible that it follows similar phase II metabolic pathways.

Potential Conjugation Reactions for this compound Metabolites
Conjugation TypeEndogenous MoleculePotential ProductPrimary Function
GlucuronidationGlucuronic AcidThis compound-glucuronideIncrease water solubility for urinary excretion
SulfationSulfateThis compound-sulfateDetoxification and excretion
Amino Acid Conjugatione.g., Glycine, GlutathioneThis compound-amino acid conjugateFacilitate elimination from the organism

Enzymatic Systems Facilitating this compound Biotransformation

The biotransformation of aldicarb and its oxime metabolites is predominantly an enzyme-driven process. Specific hydrolases play a critical role in the detoxification pathway by cleaving the carbamate ester linkage, which leads to the formation of the corresponding oximes.

Characterization of Aldicarb Hydrolase and Oxime Hydrolase Activity

Aldicarb hydrolase is a key enzyme in the degradation of aldicarb. Its activity has been identified in various microorganisms. For instance, aldicarb hydrolase activity was detected in a cell-free extract of Enterobacter cloacae researchgate.net. Similarly, several Pseudomonas strains have been shown to hydrolyze oxamyl, a structurally related oximino carbamate, to its oxime via a carbamate hydrolase encoded by the cehA gene nih.gov. This suggests that similar enzymes are responsible for aldicarb hydrolysis.

Research has also explored engineered enzymes for aldicarb detoxification. A notable example is an Fc-fused cocaine hydrolase (Fc-CocH), which has been shown to catalyze the hydrolysis of aldicarb effectively and can react with it more rapidly than native cholinesterases uky.edu. Despite the identification of these enzymatic activities, detailed biochemical characterization, such as purification, kinetic parameters (Km and Vmax), and optimal reaction conditions for a specific, naturally occurring aldicarb hydrolase or a distinct "oxime hydrolase" involved in the further breakdown of this compound, is not extensively documented in the available literature. The degradation of aldicarb and its metabolites is influenced by environmental factors such as pH and temperature, with base-catalyzed hydrolysis kinetics having been studied for aldicarb and its sulfone and sulfoxide metabolites nih.gov.

Enzymatic Activities Involved in this compound Biotransformation
Enzyme/ActivitySource Organism/TypeSubstrateProductKnown Characteristics
Aldicarb HydrolaseEnterobacter cloacaeAldicarbThis compoundActivity detected in cell-free extracts researchgate.net.
Carbamate Hydrolase (cehA)Pseudomonas spp.Oxamyl, AldicarbOxamyl-oxime, this compoundHydrolyzes oximino carbamates nih.gov.
Engineered Cocaine Hydrolase (Fc-CocH)Engineered ProteinAldicarbThis compoundCatalyzes rapid hydrolysis of aldicarb uky.edu.

Microbial Enzyme Contributions to Oxime Formation and Degradation

Microorganisms are central to the environmental degradation of aldicarb, utilizing it as a source of carbon and nitrogen researchgate.net. The microbial transformation of aldicarb proceeds through two main routes: an oxidative pathway and a hydrolytic pathway researchgate.net.

The hydrolytic pathway, which is crucial for detoxification, involves the cleavage of the carbamate linkage to form this compound researchgate.netwho.int. This step is catalyzed by microbial hydrolases. Several bacterial species have been identified that can degrade aldicarb and related carbamates. For example, bacterial strains such as Stenotrophomonas maltophilia and Methylosinus sp. are known aldicarb degraders nih.gov. The degradation of aldicarb in soil is primarily attributed to microbial activity, which leads to the formation of aldicarb sulfoxide and aldicarb sulfone through oxidation, and subsequently to their corresponding oximes and nitriles via hydrolysis who.intwho.int.

Under anaerobic conditions, microbial degradation favors the hydrolytic pathway, leading to the formation of this compound, which can be further degraded to aldicarb nitrile researchgate.net. The rate of microbial degradation can be influenced by prior exposure of the microbial community to the pesticide, with enhanced biodegradation observed in soils with a history of aldicarb application.

Comparative Analysis of Metabolic Profiles Across Biological Organisms

The metabolic fate of aldicarb has been studied in a wide range of organisms, from microbes and plants to insects and mammals. A comparative analysis reveals a remarkable consistency in the primary biotransformation pathways.

Consistency of this compound Pathways in Plants and Animals

The fundamental metabolic pathway for aldicarb appears to be conserved across different species, including both plants and animals who.intapvma.gov.aunih.govnih.gov. In all these organisms, the biotransformation of aldicarb is initiated by two primary reactions:

Oxidation: The sulfur atom in the aldicarb molecule is rapidly oxidized to form aldicarb sulfoxide. This is followed by a slower oxidation to aldicarb sulfone apvma.gov.auorst.edunih.govscilit.com. Both of these metabolites are also potent cholinesterase inhibitors.

Hydrolysis: Aldicarb and its oxidative metabolites (aldicarb sulfoxide and aldicarb sulfone) are detoxified through the hydrolysis of the carbamate ester bond. This reaction yields the corresponding, less toxic oximes: this compound, aldicarb sulfoxide oxime, and aldicarb sulfone oxime who.intnih.gov.

In plants, such as cotton and potatoes, aldicarb is quickly taken up by the roots and metabolized to its sulfoxide and sulfone derivatives orst.edu. These metabolites are then hydrolyzed to their respective oximes. Similarly, in mammals, including rats, cows, and pigs, aldicarb is rapidly absorbed, metabolized via the same oxidative and hydrolytic pathways, and the resulting metabolites are quickly excreted, primarily in the urine nih.govorst.edunih.gov. Studies using hepatic microsomes from various animal species, including chickens, rabbits, sheep, and pigs, have confirmed that the primary oxidative pathway involves the formation of aldicarb sulfoxide nih.gov.

Comparative Metabolism of Aldicarb in Plants and Animals
Metabolic StepPlants (e.g., Cotton, Potato)Animals (e.g., Rats, Pigs)Key Metabolites
Primary OxidationRapid conversion of Aldicarb to Aldicarb sulfoxide orst.edu.Rapid oxidation of Aldicarb to Aldicarb sulfoxide nih.govscilit.com.Aldicarb sulfoxide
Secondary OxidationSlower conversion of Aldicarb sulfoxide to Aldicarb sulfone orst.edu.Slower oxidation to Aldicarb sulfone nih.gov.Aldicarb sulfone
Hydrolysis (Detoxification)Hydrolysis of Aldicarb and its sulfoxide/sulfone to corresponding oximes.Hydrolysis of Aldicarb and its sulfoxide/sulfone to corresponding oximes who.intnih.gov.This compound, Aldicarb sulfoxide oxime, Aldicarb sulfone oxime
Excretion/Final ProductsMetabolites stored in plant tissues.Rapid excretion of metabolites, primarily in urine nih.govorst.edu.Oximes, Nitriles, and further degradation products

Environmental Fate and Dynamics of Aldicarb Oxime and Its Precursors

Abiotic Transformation Processes

Abiotic processes, driven by chemical and physical factors, play a significant role in the initial breakdown of aldicarb (B1662136) and the subsequent transformation of its metabolites, including aldicarb-oxime. These non-biological pathways are primarily governed by hydrolysis and photolysis.

Hydrolytic Degradation in Aqueous Media (pH Dependence)

The hydrolysis of aldicarb, the direct precursor to this compound, is a critical abiotic process heavily influenced by the pH of the aqueous medium. inchem.orgepa.gov Chemical hydrolysis is a primary mechanism for the detoxification of aldicarb, breaking the carbamate (B1207046) ester linkage to form this compound. nih.gov

Research has consistently shown that the rate of aldicarb hydrolysis is significantly accelerated under alkaline conditions. nih.govinchem.org In acidic to neutral environments (pH below 7.0), aldicarb is relatively stable. epa.gov However, as the pH increases, the rate of degradation via base-catalyzed hydrolysis increases substantially. epa.gov For instance, at 20°C, the hydrolysis half-life of aldicarb can range from 131 days at a pH of 3.95 to just 6 days at a pH of 8.85. epa.gov Under highly alkaline conditions (pH 12.9), the half-life can be as short as 4 minutes. inchem.org

The principal products of this alkaline-catalyzed hydrolysis are this compound, methylamine, and carbonate. inchem.orgresearchgate.net One study investigating the fate of aldicarb in sterile anaerobic groundwater at pH 8.2 found that it slowly hydrolyzes to form this compound. researchgate.net This pH-dependent transformation underscores the importance of soil and water acidity in determining the persistence of the parent aldicarb and the rate of formation of this compound. nih.gov

Hydrolysis Half-Life of Aldicarb at 20°C
pHHalf-Life (days)
3.95131
6.02559
8.856

Photolytic Decomposition and Product Identification

Photolysis, or degradation by sunlight, is another significant abiotic pathway affecting the environmental fate of aldicarb and its transformation products. Studies on the photolysis of aldicarb in aqueous solutions exposed to UV radiation have identified two major degradation products: this compound and aldicarb-nitrile. fao.org

In one study, this compound was found to be a primary photoproduct, reaching a maximum concentration that accounted for 64.6% of the total radioactivity after 168 hours of irradiation. fao.org Aldicarb-nitrile was the other major product, reaching a maximum of 48.2% after 360 hours. fao.org This indicates that photolytic decomposition is a key pathway for the formation of this compound in surface waters exposed to sunlight. The parent compound, aldicarb, is generally more susceptible to UV irradiation than its oxidized metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone. fao.org While aldicarb is susceptible to photolysis at a wavelength of 254 nm, it does not absorb light at wavelengths greater than 290 nm, suggesting it may not be susceptible to direct photolysis by natural sunlight. nih.govepa.gov

Biotic Degradation in Environmental Matrices

The transformation and degradation of this compound and its precursors are also heavily influenced by biological activities, particularly by soil microorganisms. Biotic degradation involves complex enzymatic processes that can lead to the complete mineralization of the compound.

Microbial Ecology and Biodegradation in Soil Systems

The microbial degradation of aldicarb in soil is a multifaceted process involving both oxidative and hydrolytic pathways. mdpi.com The initial transformation of aldicarb to its more toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, is primarily a microbial oxidation process. nih.gov Subsequently, the detoxification of these carbamate compounds, including the parent aldicarb, occurs through the hydrolysis of the carbamate linkage, which results in the formation of the corresponding oximes (e.g., this compound). This hydrolytic step appears to be predominantly a result of soil-catalyzed chemical processes, although microbial enzymes also play a crucial role. nih.govnih.gov

Microorganisms can utilize carbamates as a source of carbon and nitrogen, breaking them down into less harmful substances. nih.gov The hydrolytic pathway, which forms this compound, is considered a detoxification step, as the resulting oximes are less toxic than the parent carbamate compounds. nih.gov

Fungi are an important component of the soil microbiome and contribute to the degradation of various pesticides. Research on the biodegradation of aldicarb has identified specific soil fungi capable of metabolizing this pesticide. One study highlighted the role of Aspergillus niger and Rhizoctonia sp. in the degradation of aldicarb. fao.org While the study focused on the parent compound, the metabolic activity of these fungi on aldicarb implies a role in the subsequent breakdown of its transformation products, including this compound. Fungi possess diverse metabolic pathways and can produce a wide array of enzymes that enable them to break down complex organic molecules. mdpi.com

Several bacterial species have been identified for their ability to degrade carbamate pesticides, including those structurally related to this compound.

Enterobacter cloacae : A specific strain, Enterobacter cloacae TA7, isolated from carbamate-contaminated agricultural soil, has demonstrated the ability to use N-methylated carbamates, including aldicarb, as its sole source of carbon and nitrogen. cabidigitallibrary.orgtandfonline.comtandfonline.com This strain exhibits aldicarb hydrolase activity, an enzyme that catalyzes the hydrolysis of the carbamate bond to form the corresponding oxime. nih.gov Studies have shown that this bacterium has a high affinity for aldicarb, carbofuran (B1668357), and carbaryl, indicating its potential for the bioremediation of contaminated soil and water. tandfonline.com

Biodegradation Kinetic Parameters for Enterobacter cloacae TA7
Carbamateµmax (mg/l/h)Ks (mg/L)
Aldicarb1.3522.6
Carbofuran1.317.87
Carbaryl1.28.9

Stenotrophomonas maltophilia : This bacterial species is known for its versatile metabolic capabilities and its ability to degrade a wide range of environmental pollutants, including various pesticides. frontiersin.orgnih.gov Research has shown that S. maltophilia can degrade the carbamate pesticide methomyl. nih.gov This capability suggests that it may also possess the enzymatic machinery required to break down other carbamates like aldicarb and its metabolite, this compound.

Methylosinus sp. : While methanotrophic bacteria like Methylosinus trichosporium are well-known for their ability to degrade a variety of environmental contaminants, particularly halogenated hydrocarbons, current research has not established a direct link between Methylosinus sp. and the degradation of aldicarb or other carbamate pesticides. nih.gov Their primary mechanism of co-metabolism involves the enzyme methane (B114726) monooxygenase, which has a broad substrate range but has not been specifically implicated in this compound degradation. nih.gov

Environmental Factors Influencing Microbial Degradation Kinetics

The breakdown of aldicarb and its derivatives, including this compound, in the environment is significantly governed by microbial activity. nih.gov Several environmental factors dictate the rate and extent of this microbial degradation.

Temperature: Temperature is a primary factor affecting the degradation rate of aldicarb and its carbamate metabolites in surface soils. nih.gov Warmer temperatures generally lead to more rapid degradation. nih.gov

pH: The pH of the soil and water also plays a crucial role. Hydrolysis, a key degradation pathway, is pH-dependent. For instance, the half-life of aldicarb can range from a few minutes at a pH greater than 12 to approximately 560 days at a pH of 6.0. nih.gov In acidic soils with a pH below 5.5, the persistence of aldicarb is expected to be longer. epa.gov

Soil Moisture: Soil moisture content can influence degradation rates, with reduced degradation observed in low-moisture soils. nih.gov

Organic Matter: The amount of organic matter in the soil can affect degradation. High organic matter content may have an inhibitory effect on the degradation rate of aldicarb, possibly due to increased binding of the compound to soil particles. iau.ir

Oxygen Levels: The presence or absence of oxygen significantly influences the degradation pathways. Under aerobic (oxygen-present) conditions, microbial oxidation is the major degradation pathway for aldicarb. nih.govresearchgate.net In anaerobic (oxygen-absent) conditions, degradation is much slower and proceeds primarily through hydrolysis. nih.govwho.int In anoxic aquifer sediments, higher transformation rates of aldicarb have been observed compared to oxic sediments. nih.gov

Table 1: Environmental Factors Affecting Aldicarb Degradation
Environmental FactorInfluence on Degradation KineticsSource
TemperatureHigher temperatures generally increase the rate of microbial degradation. nih.govnih.gov
pHDegradation is pH-dependent; hydrolysis is rapid in alkaline conditions and slow in acidic conditions. nih.govepa.gov
Soil MoistureLow soil moisture can reduce the rate of degradation. nih.gov
Organic MatterHigh organic matter can inhibit degradation, possibly due to increased adsorption. iau.ir
Oxygen AvailabilityAerobic conditions favor oxidative degradation, while anaerobic conditions lead to slower, hydrolytic degradation. nih.govresearchgate.netwho.int

Enhanced Biodegradation Phenomena in Repeatedly Treated Soils

Enhanced, or accelerated, biodegradation is a phenomenon where the repeated application of a pesticide to a soil leads to a significant increase in its degradation rate. This occurs because the initial applications select for and stimulate the growth of microbial populations that can use the pesticide as a source of carbon and/or nitrogen. nih.gov

Studies have shown that soils with a history of carbofuran treatment, a related carbamate pesticide, can exhibit enhanced degradation of aldicarb. epa.gov The presence of plants can also contribute to enhanced degradation in the rhizosphere, the soil region around plant roots. nih.gov For example, the half-life of aldicarb in non-sterile soil was found to be 2.7 days, while in soil with corn, mung bean, and cowpea, the half-lives were reduced to 1.6, 1.4, and 1.7 days, respectively. nih.gov

However, enhanced degradation of aldicarb is not a universal phenomenon. In some long-term studies in Israel, repeated applications of aldicarb over a 10-year period did not induce accelerated degradation. nih.gov This suggests that soil type, pH, and other local environmental conditions play a significant role in determining whether enhanced biodegradation will occur. nih.gov For instance, the Israeli soils studied had a pH range of 7.8 to 8.3, which is higher than the pH of soils where accelerated degradation has been observed. nih.gov Research in the High Plains of Texas also indicated that enhanced degradation of aldicarb was not a widespread issue in that region. cotton.org

Transport and Distribution of this compound Related Compounds in Environmental Compartments

Mobility and Leaching Potential in Soil and Groundwater

Aldicarb and its degradation products, including this compound (aldicarb sulfoxide) and aldicarb sulfone, are generally mobile in soil. who.intpublications.gc.ca Their potential to leach into groundwater is a significant environmental concern. who.int

The mobility of these compounds is influenced by soil properties. Leaching is most extensive in sandy soils with low organic matter content, as there is less adsorption to soil particles. who.intwho.int Laboratory studies have shown that aldicarb and its metabolites have low organic carbon-water (B12546825) partition coefficient (Koc) values (ranging from 6 to 31), indicating high mobility in soil. nih.gov

While aldicarb itself may be considered a non-leacher in some contexts, its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, are more persistent and mobile, and are considered to have a high leaching potential. nih.gov These metabolites are frequently detected in groundwater in agricultural areas where aldicarb has been used. who.int The composition of these compounds in leachate depends on the time between the application of the parent compound and significant rainfall events. nih.gov

Aldicarb is very persistent in groundwater, with a half-life that can range from a few weeks to several years, particularly in acidic conditions. epa.govwho.int The primary degradation pathway in groundwater is chemical hydrolysis, with some microbial decay occurring in shallower groundwater. who.int

Table 2: Mobility and Leaching Characteristics of Aldicarb and its Metabolites
CompoundMobility in SoilLeaching PotentialPersistence in GroundwaterSource
AldicarbHigh, especially in sandy soils with low organic matter.Considered a non-leacher by some studies, but can be present in leachate.Can be persistent, with half-life from weeks to years. who.intpublications.gc.canih.gov
Aldicarb Sulfoxide (this compound)HighHighContributes to the total toxic residue in groundwater. nih.gov
Aldicarb SulfoneHighHighContributes to the total toxic residue in groundwater. nih.gov

Volatilization of this compound Degradates

Volatilization, the process of a substance evaporating into the atmosphere, can be a pathway for the dissipation of aldicarb and its degradates from soil. The rate of volatilization from soil is influenced by the rate of water evaporation. epa.gov

Laboratory studies have indicated that the loss of radiolabeled aldicarb from various soil types could be partly explained by the transfer of aldicarb or its decomposition products to the vapor phase. nih.gov The depth of application in the soil affects the extent of volatilization, with transfer to the atmosphere being inversely proportional to the application depth. nih.gov In simpler terms, the deeper the application, the less volatilization occurs. From a clay soil, little aldicarb was found to be released through volatilization. nih.gov

It is important to note that aldicarb is formulated as granules and applied beneath the soil surface, which helps to minimize volatilization. who.int

Emerging Research Directions and Future Perspectives in Aldicarb Oxime Studies

Elucidation of Uncharacterized Metabolic and Degradation Pathways

Aldicarb's transformation in the environment and biological systems is known to proceed through two primary routes: oxidation and hydrolysis. The oxidative pathway leads to the formation of aldicarb (B1662136) sulfoxide (B87167) and subsequently aldicarb sulfone, both of which retain significant toxicity. researchgate.netmdpi.com The hydrolytic pathway results in the formation of aldicarb-oxime, which is considered less toxic than the parent compound. researchgate.net Bacterial metabolism, particularly through hydrolase activity, plays a key role in this detoxification step. researchgate.net

However, significant gaps remain in our understanding of the complete metabolic cascade. The subsequent fate of this compound and other initial breakdown products is not fully elucidated. researchgate.net Research indicates that under certain conditions, such as in the presence of anaerobic microorganisms, aldicarb can degrade to aldicarb nitrile. researchgate.net The pathways governing the further breakdown of this compound and aldicarb nitrile are areas of active investigation. Uncovering these uncharacterized pathways is essential for a complete environmental risk assessment, as the formation of intermediate metabolites could present different toxicological profiles and persistence in soil and water.

Known Transformation Product Formation Pathway Key Mediators Significance
Aldicarb sulfoxideOxidationMicrobial activityToxic intermediate researchgate.netmdpi.com
Aldicarb sulfoneOxidationMicrobial activityToxic intermediate researchgate.netmdpi.com
This compoundHydrolysisMicrobial hydrolasesLess toxic metabolite researchgate.net
Aldicarb nitrileDegradationAnaerobic microorganismsFurther research needed researchgate.net

Innovative Bioremediation and Environmental Engineering Approaches

The persistence of aldicarb and its metabolites in soil and groundwater has prompted the development of novel bioremediation strategies. pic.int These approaches leverage biological processes to detoxify contaminated environments, offering a potentially more sustainable and cost-effective alternative to traditional physical and chemical methods. bbau.ac.iniipseries.org

The use of genetically engineered microorganisms (GEMs) represents a promising frontier in bioremediation. bbau.ac.in By applying recombinant DNA technology, microbes can be equipped with enhanced capabilities to degrade specific pollutants like pesticides. iipseries.org This involves identifying and isolating genes that code for enzymes capable of breaking down target compounds and introducing them into robust microbial chassis that can survive in contaminated environments. iipseries.orgresearchgate.net

For this compound, this could involve engineering bacteria to overexpress specific hydrolases that accelerate its degradation. While research on GEMs for this compound is still emerging, the principles have been successfully applied to other xenobiotic compounds. bbau.ac.in The development of GEMs with multiple degradative pathways could offer a route for the complete mineralization of aldicarb and its metabolites. bbau.ac.in

An alternative to using single genetically modified strains is the design of synthetic microbial consortia, where multiple microbial species work together to achieve complete degradation of a complex compound. frontiersin.orgnih.gov This approach mimics natural ecosystems, where different species perform complementary metabolic functions. frontiersin.org Using a consortium can be more robust and adaptable to fluctuating environmental conditions than using an isolated bacterium. nih.gov

In the context of this compound, a synthetic consortium could be designed with specialized roles for each member. One species might initiate the breakdown of aldicarb to this compound, while another could specialize in degrading the oxime, and a third could metabolize the subsequent intermediates. nih.gov This division of labor reduces the metabolic burden on any single organism and can lead to more efficient and complete decontamination. nih.gov The construction of these consortia can be approached through "bottom-up" methods, combining well-characterized strains, or "top-down" approaches that enrich for functional consortia from natural environments. nih.gov

Approach Principle Potential Application to this compound Advantages
Genetically Modified Microorganisms (GMMs)Introducing specific genes to enhance degradation pathways. iipseries.orgEngineering bacteria to overexpress aldicarb hydrolase or enzymes that target the oxime functional group.High specificity and efficiency for target pollutant. iipseries.org
Synthetic Microbial ConsortiaCombining multiple microbial species with complementary metabolic functions. frontiersin.orgA multi-strain system where different members sequentially degrade aldicarb, this compound, and subsequent intermediates.Increased stability, adaptability, and potential for complete mineralization. frontiersin.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Transient Intermediates

A complete understanding of degradation pathways requires the identification and characterization of all intermediate compounds, many of which may be transient and highly reactive. Advanced analytical techniques are crucial for this purpose. Gas chromatography coupled with mass spectrometry (GC/MS) has been effectively used to determine aldicarb, this compound, and aldicarb nitrile in water samples, demonstrating its utility in tracking these key compounds. researchgate.net

Future research will likely involve the application of a broader range of spectroscopic methods to capture and characterize fleeting intermediates. rsc.org Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide detailed structural information. Trapping reaction intermediates in solid inert gas matrices at low temperatures is another powerful technique that allows for their spectroscopic study. rsc.org This detailed structural information is vital for confirming proposed degradation pathways and for assessing the potential toxicity of newly identified metabolites.

Interdisciplinary Research at the Nexus of Chemical Synthesis, Environmental Science, and Biodegradation

Addressing the challenges posed by this compound requires a deeply interdisciplinary approach. The synthesis of aldicarb itself involves the reaction of 2-methyl-2-(methylthio)propionaldoxime (aldicarb oxime) with methyl isocyanate, highlighting the central role of chemical synthesis in both creating the pesticide and providing analytical standards for its metabolites. nih.govwho.int

Environmental science provides the context for understanding the compound's real-world behavior. Studies on its persistence in soil, potential for leaching into groundwater, and mobility are critical for assessing environmental risk. nih.gov This knowledge informs where and how bioremediation efforts should be targeted.

Finally, the field of biodegradation, encompassing microbiology and genetic engineering, offers the tools for detoxification. By integrating insights from chemical synthesis (to understand the molecule's structure and reactivity), environmental science (to understand its fate and transport), and biodegradation (to devise remediation strategies), researchers can develop comprehensive and effective solutions for managing contamination from aldicarb and its metabolites.

Q & A

Basic: What are the best practices for synthesizing and characterizing aldicarb-oxime in laboratory settings?

Answer:

  • Synthesis : Follow protocols for carbamate pesticide derivatives, ensuring controlled reaction conditions (e.g., pH, temperature) to optimize yield. Use precursor compounds like aldicarb sulfoxide or sulfone, and validate purity via thin-layer chromatography (TLC) or HPLC before proceeding .
  • Characterization : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For new compounds, provide full spectral data (e.g., 1^1H NMR, 13^{13}C NMR) and compare with reference libraries (e.g., NIST Chemistry WebBook) .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating synthesis details into main text (key steps) and supplementary materials (full protocols) .

Basic: How can researchers validate the accuracy of this compound quantification in environmental samples?

Answer:

  • Calibration : Use certified reference materials (CRMs) such as Residue Analysis this compound Standard Solution (CAS 1646-75-9) for HPLC or GC-MS calibration. Include recovery studies (spiked samples) to assess extraction efficiency .
  • Quality Control : Implement triplicate measurements and blank controls to minimize matrix interference. Report limits of detection (LOD) and quantification (LOQ) in line with EPA guidelines for pesticide residues .
  • Data Reporting : Differentiate between "trace" (below LOQ) and "quantifiable" levels in results tables, with uncertainties clearly stated .

Advanced: How do simulation models account for discrepancies in this compound degradation rates across soil types?

Answer:

  • Model Selection : Compare outputs from validated models like PRZM, GLEAMS, or LEACHMP, which integrate soil organic matter, hydraulic conductivity, and microbial activity parameters. Prioritize models with robust degradation kinetics modules .
  • Data Reconciliation : Perform sensitivity analyses to identify critical variables (e.g., pH-dependent hydrolysis rates). Use field data from controlled studies (e.g., bromide tracer tests) to calibrate transport parameters .
  • Contradiction Resolution : Cross-validate lab-derived half-lives with field observations. For conflicting results, assess whether lab conditions (e.g., sterile soil) oversimplify biotic degradation pathways .

Advanced: What strategies resolve structural ambiguities in this compound derivatives using spectroscopic data?

Answer:

  • Multi-Technique Integration : Combine 1^1H/13^{13}C NMR with high-resolution MS (HRMS) to distinguish isomeric forms. For example, this compound’s nitroso group (NO-\text{NO}) exhibits distinct 15^{15}N NMR shifts compared to nitrile oxides .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra, comparing theoretical and experimental data. Tools like Gaussian or ORCA are recommended .
  • Crystallography : For unresolved cases, pursue single-crystal X-ray diffraction to unambiguously determine bond configurations .

Advanced: How should researchers design experiments to address gaps in this compound’s ecotoxicological impact data?

Answer:

  • Tiered Testing :
    • Acute Toxicity : Conduct Daphnia magna or Lemna minor bioassays under OECD guidelines.
    • Chronic Effects : Use mesocosm studies to evaluate long-term soil microbial community shifts.
    • Metabolite Tracking : Monitor aldicarb-sulfone (a toxic metabolite) via LC-MS/MS in leachate samples .
  • Statistical Design : Apply factorial designs to isolate variables (e.g., temperature, soil type). Use ANOVA or mixed-effects models for multifactor analysis .

Basic: What are the critical steps for conducting a literature review on this compound’s environmental fate?

Answer:

  • Database Selection : Use SciFinder, Reaxys, and Web of Science with queries like "this compound AND degradation" or "aldicarb metabolites AND groundwater." Filter by publication date (post-2010) and peer-reviewed status .

  • Source Evaluation : Prioritize primary literature (e.g., Journal of Agricultural and Food Chemistry) over reviews. Cross-check data against regulatory reports (e.g., EPA documents) for consistency .

    化知为学24年第二次有机seminar——文献检索与常见术语
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  • Gap Identification : Tabulate existing studies by variable (e.g., soil pH, temperature) to highlight under-researched conditions .

Advanced: How can researchers optimize this compound detection in complex matrices like plant tissues?

Answer:

  • Extraction Optimization : Test QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) vs. solid-phase extraction (SPE) for recovery rates. Adjust solvent polarity (e.g., acetonitrile vs. acetone) based on analyte solubility .
  • Matrix Cleanup : Use dispersive SPE with PSA (primary secondary amine) to remove interfering pigments or lipids. Validate with matrix-matched calibration standards .
  • Advanced Detection : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity in high-background samples .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Exposure Control : Work in fume hoods with HEPA filters, adhering to OSHA’s permissible exposure limit (PEL) of 0.0001 ppm. Use nitrile gloves and chemical-resistant aprons .
  • Waste Management : Neutralize this compound with alkaline hydrolysis (pH >12) before disposal. Store waste in labeled, sealed containers away from oxidizers .
  • Emergency Preparedness : Maintain cyanide antidote kits (if handling degradation products) and train personnel in spill response protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.